molecular formula C12H22Cl2N4 B1402689 Dimethyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride CAS No. 1361111-29-6

Dimethyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride

Cat. No. B1402689
CAS RN: 1361111-29-6
M. Wt: 293.23 g/mol
InChI Key: WLPXOXQLHZMLGD-UHFFFAOYSA-N
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Description

Dimethyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride, also known as DM-DPA, is a synthetic compound that has been used in a variety of scientific research applications. DM-DPA is a small molecule that has the ability to bind to certain proteins and act as an agonist or antagonist. It has been used to study the structure and function of proteins, as well as to study the effects of drugs on the body. DM-DPA is a versatile compound that has been used in a variety of laboratory experiments, including those involving molecular biology, biochemistry, and physiology.

Scientific Research Applications

  • Synthesis and Antibacterial Potential : A study by Deohate and Palaspagar (2020) described the synthesis of pyrimidine-linked heterocyclics using microwave irradiation. These compounds showed promising insecticidal and antibacterial potential, highlighting their relevance in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).

  • Antitubercular Activities : Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues and evaluated them for antimicrobial and antitubercular activities. These compounds exhibited significant activity against mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Chandrashekaraiah et al., 2014).

  • Antioxidant Properties : A study by Gouda (2012) focused on the synthesis of pyrazolopyridine derivatives and their antioxidant evaluation. Some compounds in this study showed promising antioxidant activities, suggesting their potential in combating oxidative stress-related diseases (Gouda, 2012).

  • Antifungal Effect : Research by Jafar et al. (2017) explored the antifungal effects of certain pyrimidine derivatives. These compounds showed effectiveness against fungi like Aspergillus terreus and Aspergillus niger, indicating their potential use in antifungal therapies (Jafar et al., 2017).

  • In Vitro Antiproliferative Activity : Mallesha et al. (2012) synthesized a series of pyrido[1,2-a]pyrimidin-4-one derivatives and assessed their antiproliferative activity against various human cancer cell lines. Several compounds demonstrated significant activity, highlighting their potential as anticancer agents (Mallesha et al., 2012).

properties

IUPAC Name

N,N,2-trimethyl-6-piperidin-2-ylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.2ClH/c1-9-14-11(8-12(15-9)16(2)3)10-6-4-5-7-13-10;;/h8,10,13H,4-7H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPXOXQLHZMLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,2-trimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 2
Dimethyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Dimethyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 4
Dimethyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 5
Dimethyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 6
Dimethyl-(2-methyl-6-piperidin-2-yl-pyrimidin-4-yl)-amine dihydrochloride

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